molecular formula C11H14O2S B180942 2-Methyl-2-propenyl p-tolyl sulphone CAS No. 16192-04-4

2-Methyl-2-propenyl p-tolyl sulphone

Cat. No.: B180942
CAS No.: 16192-04-4
M. Wt: 210.29 g/mol
InChI Key: KKSRFROTRSZRSD-UHFFFAOYSA-N
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Description

2-Methyl-2-propenyl p-tolyl sulphone is an organic compound with the molecular formula C₁₁H₁₄O₂S It is characterized by the presence of a sulphone group attached to a p-tolyl group and a 2-methyl-2-propenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-propenyl p-tolyl sulphone typically involves the reaction of p-toluenesulfonyl chloride with 2-methyl-2-propenyl alcohol in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sulphone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or distillation may be employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-propenyl p-tolyl sulphone can undergo various chemical reactions, including:

    Oxidation: The sulphone group can be further oxidized to form sulfoxides or other higher oxidation states.

    Reduction: Reduction reactions can convert the sulphone group to sulfides or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulphone group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfonic acids.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted sulphones depending on the nucleophile used.

Scientific Research Applications

2-Methyl-2-propenyl p-tolyl sulphone has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: The compound can be used in studies involving sulphone-containing biomolecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-propenyl p-tolyl sulphone involves its interaction with various molecular targets. The sulphone group can participate in electrophilic or nucleophilic reactions, depending on the reaction conditions. The compound can also act as a ligand, forming complexes with metal ions and influencing their reactivity.

Comparison with Similar Compounds

Similar Compounds

    Methyl p-tolyl sulphone: Similar structure but lacks the 2-methyl-2-propenyl group.

    Phenyl sulphone: Contains a phenyl group instead of the p-tolyl group.

    Ethyl p-tolyl sulphone: Contains an ethyl group instead of the 2-methyl-2-propenyl group.

Uniqueness

2-Methyl-2-propenyl p-tolyl sulphone is unique due to the presence of both the 2-methyl-2-propenyl group and the p-tolyl group, which confer distinct chemical properties and reactivity compared to other sulphone compounds.

Properties

IUPAC Name

1-methyl-4-(2-methylprop-2-enylsulfonyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c1-9(2)8-14(12,13)11-6-4-10(3)5-7-11/h4-7H,1,8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSRFROTRSZRSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90167277
Record name 2-Methyl-2-propenyl p-tolyl sulphone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16192-04-4
Record name 2-Methyl-2-propenyl p-tolyl sulphone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016192044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-2-propenyl p-tolyl sulphone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYLALLYL P-TOLYL SULFONE
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